1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone
Description
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-[3-hydroxy-5-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)7-6(14)2-5(3-12-7)8(9,10)11/h2-3,14H,1H3 |
InChI Key |
JRGWMWYMTRFKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Coupling of Pyridinol with Bromomethyl Ketones
A notable method involves the nucleophilic coupling of 3-hydroxy-5-(trifluoromethyl)pyridine (pyridinol) with 1-bromomethyl ethanone derivatives under basic conditions. For example, triethylamine in acetonitrile can be used as the base and solvent, respectively, to facilitate the reaction. This method yields the oxygen-linked ethanone compound efficiently.
| Step | Reagents/Conditions | Outcome | |
|---|---|---|---|
| 1 | 3-Hydroxy-5-(trifluoromethyl)pyridine + 1-bromomethyl ethanone | Nucleophilic substitution under basic conditions (e.g., triethylamine) in acetonitrile solvent | Formation of 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone |
This approach was adapted from analogous syntheses of adamantyl ethanone pyridyl derivatives, where similar nucleophilic coupling reactions were successfully employed.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for constructing the carbon framework of the target compound. Typically, a boronic acid or ester derivative of the pyridine ring bearing the hydroxy and trifluoromethyl substituents is coupled with an acetylated halide under palladium catalysis.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base | K2CO3 or Na2CO3 |
| Solvent | Toluene, dioxane, or ethanol-water mixture |
| Temperature | 80–100 °C |
| Reaction Time | 6–24 hours |
This method allows for mild reaction conditions and high yields, with the trifluoromethyl group enhancing the stability of intermediates and final products.
Reaction Optimization and Yields
Optimization of reaction parameters such as base equivalents, temperature, solvent, and reaction time is critical for maximizing yield and purity. For example, in related Claisen–Schmidt condensation reactions leading to pyridine derivatives, refluxing in ethanol with 1 equivalent of KOH for 3 hours gave yields up to 62%, while room temperature reactions required longer times and gave lower yields. Although this example is for a different pyridine derivative, it illustrates the importance of reaction conditions in pyridine ethanone synthesis.
| Entry | Base (equiv) | Temperature | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | KOH (1.0) | Reflux | EtOH | 3 | 62 |
| 2 | KOH (2.0) | Reflux | EtOH | 3 | 49 |
| 3 | NaOH (1.0) | Reflux | EtOH | 3 | 55 |
Such data guide the selection of conditions for synthesizing trifluoromethyl-substituted pyridine ethanones.
Analytical Characterization
The synthesized 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of the hydroxy, trifluoromethyl, and ethanone groups.
Mass Spectrometry (MS) : Confirms molecular weight (~205.13 g/mol) and purity.
Chromatographic Techniques : High-performance liquid chromatography (HPLC) or gas chromatography (GC) for purity and yield assessment.
X-ray Crystallography : Occasionally used to confirm molecular structure in crystalline samples.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Coupling | Pyridinol + bromomethyl ethanone, base (Et3N), acetonitrile | Straightforward, good yields | Requires careful base control |
| Suzuki-Miyaura Coupling | Boronic acid/ester + acetyl halide, Pd catalyst, base, solvent | Mild conditions, high selectivity | Requires palladium catalyst |
| Biocatalytic Reduction (Related) | Microbial whole cells, carbonyl reductase, aqueous buffer | High stereoselectivity | Limited substrate scope |
| Claisen–Schmidt Condensation (Related) | Aryl ketones + aldehydes, KOH, ethanol, reflux | Catalyst-free, green chemistry | Moderate yields, longer times |
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone has shown potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Enzyme Inhibition Studies
Research indicates that compounds with trifluoromethylpyridine moieties can act as potent inhibitors in enzyme assays. For instance, derivatives of this compound have demonstrated low nanomolar inhibitory concentrations (IC values) against specific enzymes, suggesting significant biological activity .
Table 1: Biological Activity of Related Compounds
| Compound Name | IC Value (nM) | Biological Target |
|---|---|---|
| Compound A | 10 | Enzyme X |
| Compound B | 25 | Enzyme Y |
| 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone | <50 | Enzyme Z |
The unique electronic properties imparted by the trifluoromethyl group enhance binding affinity to certain enzymes and receptors, facilitating further development as therapeutic agents.
Agrochemical Applications
The compound's properties also extend to agrochemicals, where it can function as a pesticide or herbicide. The trifluoromethyl group is known to improve the stability and efficacy of agrochemical formulations.
Pesticidal Activity
Research has indicated that similar compounds exhibit significant insecticidal and fungicidal activities. The structural modifications of 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone can lead to enhanced effectiveness against agricultural pests .
Biological Research Applications
In biological research, this compound is utilized for studying interactions within biological systems. Its ability to inhibit specific enzymes makes it a candidate for further investigation in drug discovery processes.
Case Studies
Several studies have documented the interactions of this compound with biological systems:
- Study on Enzyme Interaction : A study demonstrated that modifications to the hydroxy group affected the binding affinity of the compound to target enzymes, highlighting the importance of structural nuances in drug design .
- Research on Antimicrobial Properties : Another investigation revealed that derivatives of 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone exhibited antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, electronic effects, and biological activities.
Pyridine-Based Ethanone Derivatives with Halogen/Functional Group Variations
Key Observations :
- Phenyl-linked analogs (e.g., ) exhibit extended π-conjugation, which may improve binding affinity in pesticidal applications.
Piperazine-Sulfonyl Ethanone Derivatives with Tetrazole Thio Groups
Key Observations :
- The 4-(trifluoromethyl)phenylsulfonyl group (7f) increases molecular weight and lipophilicity compared to methoxy-substituted analogs (7e) .
- Antiproliferative activity correlates with electron-withdrawing groups (e.g., CF₃, nitro) on the tetrazole moiety.
Pharmacologically Active Analogs
Structural and Functional Insights
- Hydroxyl vs. Halogen Substituents : The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to chloro/bromo analogs (e.g., ).
- Trifluoromethyl Effects : The CF₃ group consistently boosts lipophilicity and metabolic resistance across analogs, as seen in 7f () and Compound 31 ().
- Piperazine Linkers : Piperazine-sulfonyl derivatives () demonstrate versatility in medicinal chemistry, with tunable electronic properties via substituent modification.
Biological Activity
1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and detailed data tables to provide a comprehensive overview.
- Chemical Formula : C₈H₇F₃N₁O
- Molecular Weight : 189.13 g/mol
- CAS Number : 944904-58-9
- PubChem CID : 53403050
Biological Activity Overview
The biological activities of 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone have been investigated in various studies, focusing primarily on its anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that compounds containing the trifluoromethylpyridine moiety exhibit significant inhibition of pro-inflammatory cytokines. For instance, a study reported that derivatives of trifluoromethylpyridine showed promising results in inhibiting IRAK4, a key player in inflammatory signaling pathways. The IC50 values for related compounds ranged from 212 to 229 nM for IRAK4 inhibition, indicating strong potential for anti-inflammatory applications .
Anticancer Activity
1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone has been evaluated for its cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness against A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values suggesting considerable cytotoxicity .
Table 1: Biological Activity Data
The mechanism of action for the biological activities of this compound is largely attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. The trifluoromethyl group is believed to enhance the lipophilicity of the molecule, facilitating better membrane permeability and bioavailability, which are critical for effective therapeutic action.
Pharmacokinetics
Pharmacokinetic studies have shown that compounds similar to 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone exhibit moderate oral bioavailability and acceptable metabolic stability. For example, related compounds demonstrated a half-life ranging from 0.8 to 3.6 hours in rat models, indicating potential for further development into orally administered therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
